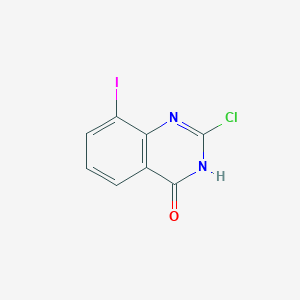

2-Chloro-8-iodoquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-8-11-6-4(7(13)12-8)2-1-3-5(6)10/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJFBURJONTQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294679 | |

| Record name | 2-Chloro-8-iodo-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-75-6 | |

| Record name | 2-Chloro-8-iodo-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-8-iodo-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Chloro 8 Iodoquinazolin 4 3h One

Precursor Synthesis and Halogenation Strategies for Quinazolinone Derivatives

The construction of the 2-Chloro-8-iodoquinazolin-4(3H)-one molecule relies on the initial formation of a quinazolinone core, followed by the strategic introduction of chloro and iodo substituents at the desired positions.

Synthesis from Substituted Anthranilic Acid Derivatives

A foundational and widely utilized method for the synthesis of 4(3H)-quinazolinones begins with substituted anthranilic acid derivatives. nih.govnih.gov One common approach involves the acylation of anthranilic acid with an appropriate acyl chloride. nih.gov This initial reaction forms an N-acyl anthranilic acid, which can then undergo cyclization. A frequently employed technique for this cyclization is the use of acetic anhydride, which facilitates dehydration and leads to the formation of a 1,3-benzoxazin-4-one intermediate. nih.govtandfonline.com This benzoxazinone (B8607429) is a versatile precursor that can be reacted with various amines to yield the desired 3-substituted quinazolin-4(3H)-one derivatives. nih.govtandfonline.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297) can produce fused quinazolinones. nih.gov

Another variation involves the direct reaction of anthranilic acid, an amine, and an orthoester in a one-pot synthesis, often facilitated by microwave irradiation, to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.com The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has also been explored as a green chemistry approach for these syntheses. tandfonline.com

Cyclocondensation Approaches with 2-Aminobenzamides and Aldehyde Derivatives

An alternative and efficient route to quinazolin-4(3H)-ones involves the cyclocondensation of 2-aminobenzamides with aldehydes. nih.govresearchgate.net This method has been developed under various conditions, including visible light-induced photocatalysis. nih.gov In this green chemistry approach, fluorescein (B123965) acts as a photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), avoiding the need for metal catalysts. nih.gov The reaction proceeds through the formation of an imine intermediate from the 2-aminobenzamide (B116534) and aldehyde, followed by intramolecular cyclization. nih.gov This methodology demonstrates good tolerance for a wide range of substrates, affording the desired quinazolinone products in good to excellent yields. nih.gov

The reaction can also be catalyzed by various acids. researchgate.net Furthermore, three-component reactions involving isatoic anhydrides, aldehydes, and amines or ammonium salts are also established methods for synthesizing quinazolinone derivatives. researchgate.net

Introduction of Chloro and Iodo Substituents at Specific Positions

Once the quinazolinone core is established, the next critical step is the introduction of the chloro and iodo groups at positions 2 and 8, respectively.

The introduction of an iodine atom at the 8-position of the quinazoline (B50416) ring is typically achieved through electrophilic iodination. While specific details for the direct iodination of a pre-formed 2-chloroquinazolin-4(3H)-one at the 8-position are not extensively documented in the provided results, the general principles of electrophilic substitution on the quinazoline ring suggest that position 8 is susceptible to such reactions. nih.gov The reactivity order for electrophilic substitution on quinazoline is predicted to be 8 > 6 > 5 > 7 > 4 > 2. nih.gov This indicates that direct iodination of a suitable quinazolinone precursor should preferentially occur at the 8-position.

The conversion of the 4-oxo group of the quinazolinone to a chloro substituent at the 4-position is a common transformation, but the specific chlorination at the 2-position to form this compound from a quinazolin-2,4(1H,3H)-dione precursor is a key step. The chlorination of the hydroxyl group at the 4-position of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a well-established reaction, often achieved by heating with phosphoryl chloride (POCl3). nih.govresearchgate.net This reaction proceeds in two stages: an initial phosphorylation followed by the displacement of the phosphate (B84403) group by a chloride ion. nih.gov The process can be optimized by controlling the temperature and using a base. nih.gov

For the synthesis of 2-chloroquinazolines, the starting material is often a quinazoline-2,4(1H,3H)-dione derivative. Treatment with a chlorinating agent like phosphoryl chloride (POCl3), often in combination with phosphorus pentachloride (PCl5), can effect the conversion of the 2-oxo group to a 2-chloro substituent. researchgate.net The reaction conditions can vary, from refluxing in excess POCl3 to heating in a sealed tube at high temperatures. researchgate.netcommonorganicchemistry.com Solvent-free methods using equimolar amounts of POCl3 and a base like pyridine (B92270) have also been reported for the chlorination of various hydroxy-heterocycles, offering a more efficient and scalable approach. nih.gov

Advanced Catalytic Approaches in Quinazolinone Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems to improve the efficiency and environmental footprint of quinazolinone synthesis. Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions have emerged as a powerful tool. acs.org An in situ generated ruthenium catalyst can facilitate the coupling of 2-aminobenzamides with amines to produce quinazolinone derivatives efficiently, without the need for harsh reagents or the generation of toxic byproducts. acs.org

Visible light-induced photocatalysis, as mentioned earlier, represents another significant advancement. nih.gov The use of a simple organic dye like fluorescein as a photocatalyst for the cyclocondensation of 2-aminobenzamides and aldehydes provides a green and metal-free alternative to traditional methods. nih.gov These catalytic approaches offer milder reaction conditions, broader substrate scope, and improved yields, contributing to the development of more sustainable synthetic routes for quinazolinone derivatives.

Copper-Catalyzed Reactions

Copper catalysis is a prominent method for constructing the quinazolinone core and for forming carbon-heteroatom bonds. mdpi.comresearchgate.netrsc.org Efficient copper-catalyzed consecutive reactions have been developed for the synthesis of quinazolin-4(3H)-ones from readily available starting materials like 2-halobenzamides. researchgate.net One notable strategy involves a copper-catalyzed multicomponent cascade redox reaction starting from 2-bromobenzamides, benzylic alcohols, and sodium azide. researchgate.net

Another powerful approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been utilized in oxidant-free, multi-component syntheses of quinazolin-4(3H)-ones. nih.gov In a typical reaction, a 2-aminobenzamide, a sulfonyl azide, and a terminal alkyne can be combined in the presence of a copper(I) catalyst to yield the desired quinazolinone structure under mild conditions. nih.gov While these methods are demonstrated for various substitutions, their application to an 8-iodo substituted precursor, such as 2-amino-3-iodobenzamide, presents a viable route toward the target molecule. The subsequent chlorination of the 2-position would complete the synthesis.

Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst/Reagents | Key Features | Product Type | Reference |

|---|---|---|---|---|

| 2-halobenzamides, Aldehydes, Sodium Azide | Copper Catalyst | Consecutive SNAr, reduction, cyclization, oxidation | Quinazolin-4(3H)-ones | researchgate.net |

| 2-aminobenzamides, Sulfonyl Azides, Terminal Alkynes | Copper(I) Catalyst | Oxidant-free, CuAAC/ring cleavage reaction | Phenolic Quinazolin-4(3H)-ones | nih.gov |

| 2-halobenzaldehydes, Amidine Hydrochlorides | Copper Catalyst | Tandem couplings under mild conditions | Quinazoline derivatives | researchgate.net |

| N-(quinolin-8-yl)benzamide, Amidine Hydrochlorides | Copper Mediator | Tandem C(sp2)–H amination using a removable directing group | Quinazolin-4(3H)-ones | rsc.org |

Iodine-Catalyzed Methodologies

Molecular iodine is an effective catalyst for various organic transformations, including the synthesis of quinazolin-4(3H)-ones. nih.gov It often promotes oxidative coupling reactions under metal-free conditions. nih.govorganic-chemistry.org A common method involves the reaction of 2-aminobenzamides with aldehydes or ketones, where iodine plays a crucial role in the cyclization and subsequent dehydrogenation to form the aromatic quinazolinone ring. nih.govmdpi.com

For the specific synthesis of an 8-iodo derivative, a key precursor, 2-amino-5-iodobenzamide, can be prepared by the direct iodination of anthranilamide using iodine and hydrogen peroxide. nih.gov This substituted anthranilamide can then undergo cyclocondensation with a suitable partner, followed by an iodine-promoted dehydrogenation, to yield the 6-iodoquinazolin-4(3H)-one. nih.gov While this illustrates a pathway to a regioisomer, a similar strategy starting from 2-amino-3-iodobenzoic acid derivatives would be necessary for the 8-iodo product. The introduction of the 2-chloro substituent would typically involve a separate chlorination step, for instance, using reagents like triphenylphosphine (B44618) (PPh3) and hexachloroethane (B51795) (Cl3CCN). nih.gov

Green Chemistry Principles in Synthesis (e.g., ionic liquids, microwave irradiation)

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce environmental impact. researchgate.net This includes the use of environmentally benign solvents like water or bio-based solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com

Microwave-assisted one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been shown to be highly efficient, often proceeding under solvent-free conditions with catalytic amounts of heteropolyacids. researchgate.net Similarly, syntheses have been developed using Brønsted acidic ionic liquids as reusable catalysts, which can proceed at room temperature. researchgate.net Microwave heating has also proven effective in accelerating N-arylation reactions for the synthesis of functionalized quinazolines, significantly reducing reaction times compared to conventional heating. nih.gov The Ugi four-component reaction (Ugi-4CR), a powerful tool for building molecular diversity, has been adapted to green solvents, further showcasing the move towards sustainable synthetic protocols. researchgate.net These green methodologies can be applied to various steps in the synthesis of this compound, such as the cyclocondensation or subsequent functionalization reactions.

Table 2: Green Synthetic Approaches to Quinazolinones

| Methodology | Key Principle | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Energy Efficiency | Solvent-free, Heteropolyacid catalyst | Rapid reaction, High yields | researchgate.net |

| Ionic Liquids | Reusable Catalyst | Brønsted acidic ionic liquid, room temp, solvent-free | Easy workup, Excellent yields | researchgate.netopenmedicinalchemistryjournal.com |

| Aqueous Medium | Green Solvent | Water, catalyst-free, 90°C | Low cost, Simple workup, No hazardous solvents | researchgate.net |

| Microwave-Assisted Amination | Energy Efficiency | THF/H2O, Base-free | Reduced reaction times, High yields | nih.gov |

Multi-Component Reactions and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single operation. arkat-usa.org Several such procedures have been developed for the quinazolinone skeleton. nih.govnih.govresearchgate.net

A three-component, one-pot, metal-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones uses isatoic anhydride, an amine, and an aldehyde in the presence of Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). arkat-usa.org The resulting dihydro-derivatives can be readily oxidized to the corresponding quinazolin-4(3H)-ones. Another approach involves a palladium-catalyzed one-pot reaction of o-nitrobenzamides and alcohols, which proceeds via a hydrogen-transfer mechanism. nih.gov The Ugi four-component reaction (Ugi-4CR) offers a versatile platform for creating diverse polycyclic quinazolinones through a subsequent palladium-catalyzed annulation or a radical-induced reaction. researchgate.netnih.gov These MCRs provide a convergent and flexible strategy, where an appropriately substituted precursor like 2-amino-3-iodobenzoic acid or its derivatives could be employed to build the 8-iodoquinazolinone core.

Control of Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound. A key challenge is the precise placement of the iodine atom at the C8 position of the quinazoline ring. A notable strategy involves a regioselective metalation of a 4-chloroquinazoline substrate. Using an in situ trapping metalation strategy, it is possible to introduce an iodine atom specifically at the C8 position, furnishing 4-chloro-8-iodoquinazoline (B175156) in high yield. nih.gov This precursor can then be converted to the corresponding 8-iodoquinazolin-4(3H)-one via hydrolysis.

The regioselectivity of other reactions, such as the annulation of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, has also been studied, with outcomes controlled by the electronic factors of the starting materials. nih.gov While the core of this compound is achiral, stereoselectivity would become a factor if chiral substituents were introduced. In the context of the target molecule, the primary focus remains on achieving the correct regiochemical arrangement of the chloro and iodo groups on the quinazolinone framework.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 8 Iodoquinazolin 4 3h One

Differential Reactivity of Halogen Substituents (C-Cl vs. C-I bonds)

The presence of two different halogen atoms on the quinazolinone ring, a chlorine at the C-2 position and an iodine at the C-8 position, sets the stage for selective chemical modifications. The inherent differences in the electronic and steric properties of the C-Cl and C-I bonds allow for regioselective reactions, a key aspect in the synthesis of complex quinazolinone derivatives.

Electronic and Steric Factors Influencing Reactivity

The reactivity of the carbon-halogen bond is significantly influenced by both electronic and steric factors. Generally, the C-I bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage in certain reactions, particularly palladium-catalyzed cross-coupling reactions. doubtnut.com This is attributed to the lower electronegativity and larger atomic radius of iodine compared to chlorine. The longer C-I bond length also contributes to its lower bond strength. doubtnut.com

Conversely, the C-2 position of the quinazolinone ring is electronically activated towards nucleophilic attack due to the adjacent nitrogen atoms. This electronic effect can enhance the reactivity of the C-2 chloro substituent in nucleophilic substitution reactions. mdpi.com The steric environment around each halogen also plays a role. The C-8 position is part of the benzene (B151609) ring portion of the quinazolinone, while the C-2 position is on the pyrimidinone ring, which can influence the accessibility of reagents to each site.

Computational Insights into Bond Dissociation Energies

Theoretical calculations have shown that the BDE of a C-I bond is generally lower than that of a C-Cl bond in aromatic systems. mdpi.com For instance, in a related system, 6-bromo-2,4-dichloroquinazoline, theoretical calculations at the B3LYP level indicated that the C(4)-Cl bond dissociation energy (84.8 kcal/mol) is higher than that of the weaker Csp2-Br bond (83 kcal/mol). mdpi.com This trend is expected to hold for 2-Chloro-8-iodoquinazolin-4(3H)-one, with the C-I bond having a lower BDE than the C-Cl bond. This difference in BDE is a key factor enabling selective cross-coupling reactions at the C-8 position.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for modifying the quinazolinone core. The distinct electronic environments of the C-2 and C-8 positions lead to different reactivities towards nucleophiles.

Reactions at the C-2 Position

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates this position for attack by nucleophiles. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce new functional groups. For instance, the reaction of 2-chloroquinazolines with amines is a widely used method for the synthesis of 2-aminoquinazoline (B112073) derivatives. nih.gov

Reactions at the C-8 Position

Direct nucleophilic substitution at the C-8 iodo position is generally less facile compared to the C-2 chloro position under typical SNAr conditions. The C-I bond is less polarized than the C-Cl bond, and the C-8 position is not as electronically activated for nucleophilic attack as the C-2 position. However, under specific conditions, such as those involving copper catalysis, nucleophilic substitution at aryl iodide positions can be achieved.

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the selective functionalization of dihalogenated substrates like this compound. The differential reactivity of the C-Cl and C-I bonds is exploited to achieve regioselective transformations.

The greater reactivity of the C-I bond in oxidative addition to palladium(0) complexes allows for selective cross-coupling reactions at the C-8 position while leaving the C-2 chloro group intact. This has been demonstrated in various Suzuki-Miyaura and Sonogashira cross-coupling reactions on related chloro-iodo quinazoline (B50416) derivatives. mdpi.comnih.gov For example, a study on the synthesis of a verubulin (B1683795) analog showed that a microwave-mediated base-free amination of 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline proceeded in high yield, highlighting the feasibility of selective reactions at the C-8 position. nih.gov

Table 1: Reactivity of Halogen Substituents in this compound

| Position | Halogen | Bond Type | Relative Bond Strength | Primary Reactivity |

| C-2 | Chlorine | C-Cl | Stronger | Nucleophilic Substitution |

| C-8 | Iodine | C-I | Weaker | Cross-Coupling Reactions |

Table 2: Examples of Derivatization Reactions

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | C-2 | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-8-iodoquinazolin-4(3H)-ones |

| Suzuki-Miyaura Coupling | C-8 | Arylboronic acids, Pd catalyst, base | 2-Chloro-8-arylquinazolin-4(3H)-ones |

| Sonogashira Coupling | C-8 | Terminal alkynes, Pd/Cu catalyst, base | 2-Chloro-8-alkynylquinazolin-4(3H)-ones |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly regioselective reactions. Generally, the C-I bond is much more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. mdpi.com This reactivity pattern (C-I > C-Br >> C-Cl) is a well-established principle in cross-coupling chemistry and is exploited to selectively functionalize the C-8 position. mdpi.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the halo-quinazolinone with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. Due to the higher reactivity of the C-8 iodide, the Suzuki-Miyaura reaction occurs selectively at this position, leaving the C-2 chloride intact for potential subsequent modifications. mdpi.comnih.gov These reactions are typically carried out using a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst complex, often in the presence of a phosphine (B1218219) ligand and a base like potassium carbonate in a suitable solvent system. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with the aryl halide, co-catalyzed by palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org For this compound, this reaction demonstrates high regioselectivity for the C-8 position. The C-I bond's greater reactivity allows for the selective introduction of an alkynyl group at the C-8 position while preserving the C-2 chloro substituent. mdpi.comnih.gov This selectivity is crucial for synthesizing precursors to more complex, fused heterocyclic systems. The reaction typically proceeds under mild conditions, often at room temperature, using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. beilstein-journals.org

| Reaction Type | Position of Reaction | Typical Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C-8 | Pd(OAc)₂, Phosphine Ligand, K₂CO₃, Boronic Acid | Selective C-C bond formation at the iodo-substituted position. | nih.govnih.gov |

| Sonogashira | C-8 | PdCl₂(PPh₃)₂, CuI, Amine Base, Terminal Alkyne | Highly regioselective introduction of alkynyl groups. | mdpi.combeilstein-journals.org |

| Stille | C-8 | Pd Catalyst, Organotin Reagent | Selective C-C bond formation, complementary to Suzuki and Sonogashira. | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions involving this scaffold, other transition metals can also be employed, sometimes offering different reactivity or cost-effectiveness.

Copper-Catalyzed Reactions: Copper catalysts, particularly copper(I) iodide, are well-known co-catalysts in the Sonogashira reaction. wikipedia.org However, copper can also independently catalyze certain coupling reactions, such as Ullmann-type condensations, to form C-N, C-O, or C-S bonds.

Nickel-Catalyzed Reactions: Nickel catalysts can be a cost-effective alternative to palladium for certain cross-coupling reactions. They have been shown to catalyze C-N cross-coupling reactions of 2-bromobenzylamines with benzamides to form quinazolines. nih.gov

Cobalt-Catalyzed Reactions: Cobalt-based catalysts, including cobalt zeolite imidazolate frameworks (ZIF-67), have been used for the synthesis of quinazolines from 2-aminobenzophenones and benzylamines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of quinazolines through C-H activation and annulation strategies. frontiersin.org

These alternative transition metals expand the synthetic chemist's toolkit for modifying the quinazolinone core, although specific applications to this compound are less commonly reported than palladium-catalyzed transformations.

Sequential and One-Pot Cross-Coupling Strategies

The differential reactivity of the C-I and C-Cl bonds in this compound is ideally suited for sequential or one-pot multi-component reactions. This allows for the programmed, regioselective introduction of different substituents onto the quinazolinone scaffold.

A typical strategy involves an initial, milder palladium-catalyzed reaction at the C-8 position (e.g., Sonogashira or Suzuki coupling), followed by a second coupling reaction at the less reactive C-2 position under more forcing conditions. researchgate.net For instance, a Sonogashira coupling can be performed first at the C-8 iodo position. The resulting 8-alkynyl-2-chloroquinazolin-4(3H)-one can then be subjected to a Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination reaction at the C-2 chloro position. This sequential approach provides a powerful and convergent route to complex, unsymmetrically substituted quinazolinones.

One-pot procedures, where both coupling reactions are carried out in the same reaction vessel without isolation of the intermediate, offer advantages in terms of efficiency and atom economy. nih.gov This can be achieved by carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligands) to first favor reaction at the C-I bond and then, upon modification of the conditions, promote reaction at the C-Cl bond.

| Step | Reaction | Position | Description | Reference |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C-8 | Selective reaction at the more reactive iodo position to install an alkynyl group. | researchgate.net |

| 2 | Suzuki-Miyaura Coupling | C-2 | Reaction at the less reactive chloro position under different conditions to install an aryl group. | researchgate.net |

Cyclization and Condensation Reactions for Annulation and Further Heterocycle Formation

The functional groups on the this compound scaffold can serve as handles for constructing fused-ring systems. These annulation reactions lead to more complex polycyclic heterocyclic structures, which are of interest in drug discovery and materials science.

For example, a substituent introduced at the C-8 position via a Sonogashira coupling can undergo a subsequent intramolecular cyclization. An 8-alkynyl group can react with a nucleophile at the N-1 position or an adjacent position on a fused ring to form a new five- or six-membered ring. Similarly, condensation reactions can be employed. For instance, if the C-2 chloro group is replaced with a hydrazine (B178648) moiety, this new functional group can be condensed with a dicarbonyl compound to form a fused pyrazole (B372694) or pyridazine (B1198779) ring. The development of one-pot protocols for synthesizing quinazolin-4(3H)-ones from simple starting materials like o-nitrobenzamides and alcohols showcases the utility of cyclization and condensation in building the core structure itself. nih.gov

Modification and Functionalization at the N-3 Position

The N-3 position of the quinazolin-4(3H)-one ring is a secondary amide nitrogen, which can be readily deprotonated and functionalized. uw.edu This position is a common site for modification to modulate the biological activity and physicochemical properties of quinazolinone derivatives.

N-Alkylation: Alkylation at the N-3 position is a straightforward and widely used transformation. It is typically achieved by treating the quinazolinone with an alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate, cesium carbonate, or sodium hydride in a polar aprotic solvent like DMF. uw.edujuniperpublishers.com This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's properties. For instance, the introduction of an ester-containing alkyl chain provides a handle for further derivatization, such as hydrolysis to the carboxylic acid or amidation. uw.edu

N-Arylation: While less common than N-alkylation, N-arylation can also be achieved, typically using harsher conditions or metal-catalyzed methods like the Buchwald-Hartwig amination. This introduces an aryl or heteroaryl group at the N-3 position, creating a more complex and rigid structure.

The ability to easily functionalize the N-3 position, combined with the selective reactivity at C-2 and C-8, makes this compound a highly versatile platform for generating diverse molecular architectures.

Structure Activity Relationship Sar and Molecular Interaction Studies

Influence of C-2 Chloro and C-8 Iodo Substituents on Molecular Interactions

The presence of halogen atoms at the C-2 and C-8 positions of the quinazolinone ring is a defining characteristic of this compound, profoundly influencing its molecular interactions and biological activity. The distinct electronic and steric properties of chlorine and iodine play a crucial role in shaping the molecule's binding profile.

Role of Halogen Bonding in Ligand-Target Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction, analogous to hydrogen bonding, is highly directional and has gained recognition as a significant force in molecular recognition and drug design. The incorporation of halogens into a molecule can enhance its binding affinity and specificity for a target.

Impact on Scaffold Conformation and Binding Affinity

The introduction of different substituents can lead to variations in biological activity. For instance, in a series of 4(3H)-quinazolinone antibacterials, phenyl rings with para substituents like fluoro and chloro were found to be favorable for activity. This highlights the sensitivity of the binding pocket to the nature of the substituents on the core scaffold.

Role of the Quinazolinone Core as a Chemical Scaffold in Molecular Recognition

The quinazolinone ring system itself is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Its rigid, fused heterocyclic structure provides a well-defined framework for the spatial orientation of various functional groups. The quinazolinone moiety is a common feature in both natural products and synthetic compounds with diverse biological activities.

The nitrogen atoms and the carbonyl group within the quinazolinone core can participate in hydrogen bonding, a fundamental interaction in molecular recognition. For example, in some kinase inhibitors, the 4(3H)-QLO moiety occupies the hinge region of the kinase, forming stabilizing hydrogen bonds with key amino acid residues. This ability to form specific, directed interactions is a key reason for the scaffold's success in drug discovery.

The versatility of the quinazolinone scaffold is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This adaptability makes it an attractive starting point for the development of new therapeutic agents.

Computational Chemistry Approaches in Molecular Interaction Analysis

Computational methods, particularly molecular docking, have become indispensable tools for understanding and predicting the interactions of small molecules like 2-Chloro-8-iodoquinazolin-4(3H)-one with their biological targets.

Molecular Docking for Predicting Binding Modes with Biomacromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

For quinazolinone derivatives, molecular docking studies have been instrumental in elucidating their binding affinities and interaction patterns with various protein targets. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy. For instance, docking studies of quinazolin-4(3H)-one derivatives have shown hydrogen bond interactions with key residues like Arg197 in some targets.

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. By understanding how a molecule fits into a binding site, chemists can make informed decisions about which modifications are likely to enhance its activity.

Identification of Putative Binding Sites

A key application of molecular docking is the identification of potential binding sites on a target macromolecule. By systematically searching the surface of a protein for pockets and cavities that can accommodate a ligand, docking algorithms can pinpoint putative binding sites. This is particularly valuable when the precise binding location of a compound is unknown.

The identification of these sites is the first step in understanding the mechanism of action of a drug candidate. Once a putative binding site is identified, further experimental and computational studies can be conducted to validate its role in the biological activity of the compound.

Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

While no specific receptor interactions for this compound have been documented, the structural motifs of the quinazolinone core provide a basis for predicting potential interactions. The carbonyl group at position 4 and the lactam nitrogen at position 3 are potent hydrogen bond acceptors and donors, respectively. These are common features in many quinazolinone derivatives that facilitate anchoring to the active sites of various enzymes and receptors.

The aromatic rings of the quinazolinone system can engage in π-π stacking and hydrophobic interactions with corresponding residues in a receptor. The chloro and iodo substituents would significantly modulate the electronic nature of the aromatic system and introduce potential halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The lipophilicity introduced by the halogen atoms could also enhance hydrophobic interactions within a binding pocket.

A hypothetical interaction profile might involve:

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Residue in a Receptor |

| Hydrogen Bond Donor | N-H at position 3 | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | C=O at position 4 | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic Interactions | Quinazolinone ring system | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Chlorine at position 2, Iodine at position 8 | Electron-rich atoms (e.g., Oxygen in backbone carbonyls) |

| π-π Stacking | Benzene (B151609) ring of the quinazolinone | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic properties of a molecule, offering insights into its reactivity and stability. A DFT analysis of this compound would be invaluable for understanding its chemical behavior.

Key parameters that would be calculated in a DFT study include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge distribution on individual atoms and the nature of chemical bonds within the molecule.

While specific values for this compound are not available, it is anticipated that the electronegative chlorine and iodine atoms would significantly influence the electron distribution across the quinazolinone scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations could provide a dynamic view of how this compound interacts with a biological target over time. By simulating the movement of atoms, MD can reveal the stability of the ligand-receptor complex, the persistence of key interactions (like hydrogen bonds), and the conformational changes the ligand and protein may undergo upon binding.

A typical MD simulation study would analyze:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the presence and duration of hydrogen bonds between the ligand and the receptor.

Without a known biological target for this compound, performing a meaningful MD simulation is not possible.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Series Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for a chemical series including this compound, a dataset of structurally related compounds with their corresponding measured biological activities would be required.

The development of a QSAR model typically involves:

Data Set Collection: Assembling a series of quinazolinone derivatives with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Relevant descriptors for a QSAR study of quinazolinones could include:

| Descriptor Class | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

Given the lack of a defined biological activity and a series of related compounds for this compound, no specific QSAR model can be presented.

Role As a Chemical Intermediate and Scaffold in Complex Molecule Synthesis

Development of Building Blocks for Diverse Heterocyclic Systems

The inherent reactivity of 2-Chloro-8-iodoquinazolin-4(3H)-one makes it an excellent starting material for the development of building blocks for a wide array of heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the iodine atom at the 8-position can participate in various coupling reactions.

A notable example of its utility is in the synthesis of analogs of the potent anticancer agent, verubulin (B1683795). beilstein-journals.org In a reported synthesis, 4-chloro-8-iodoquinazoline (B175156) was prepared and subsequently reacted with 4-methoxy-N-methylaniline. beilstein-journals.org Although initial attempts under standard conditions gave low yields, a microwave-mediated, base-free amination strategy in a mixture of THF and water proved to be highly efficient, furnishing the desired verubulin analog in a significant 87% yield. beilstein-journals.org This highlights the adaptability of this building block to modern synthetic methodologies.

Furthermore, the general class of 2-chloroquinazolin-4(3H)-ones can undergo rearrangement reactions to generate other important heterocyclic scaffolds. For instance, their reaction with diamines can lead to the formation of twisted-cyclic guanidines or ring-fused N-acylguanidines, depending on the nature of the diamine used. This transformation provides a direct route to complex guanidine-containing structures from the readily accessible quinazolinone core.

The following table summarizes the key reactive sites of this compound and their potential for generating diverse heterocyclic systems.

| Reactive Site | Position | Potential Reactions | Resulting Heterocyclic Systems |

| Chlorine | C2 | Nucleophilic Aromatic Substitution | Substituted Quinazolinones, Fused Heterocycles |

| Iodine | C8 | Suzuki, Sonogashira, Buchwald-Hartwig, etc. | Aryl/Alkynyl-substituted Quinazolinones |

| Quinazolinone Core | - | Ring Rearrangement | Guanidines, Fused N-Acylguanidines |

Application in Combinatorial Chemistry and Library Generation

The structural attributes of the quinazolinone scaffold make it an ideal platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening. chimia.ch While direct and extensive reports on the use of this compound in large-scale library generation are not prevalent in the reviewed literature, the amenability of the broader 2-chloroquinazolinone class to parallel synthesis techniques is well-documented.

For example, a library of 39 different 2-styrylquinazolin-4(3H)-one derivatives was successfully prepared using a parallel microwave-assisted synthesis approach. nih.gov This method involved a one-pot, three-component condensation followed by a catalyst-free condensation, demonstrating the efficiency of generating a diverse set of molecules from a common quinazolinone intermediate. nih.gov The principles of this approach could readily be applied to this compound, where the iodo group would provide an additional point of diversification for library expansion.

The potential for creating a focused library from this compound is significant. By systematically varying the nucleophiles that displace the C2-chloro group and the coupling partners for the C8-iodo group, a vast chemical space can be explored. This diversity-oriented approach is crucial for the discovery of novel bioactive molecules. researchgate.net

Synthesis of Advanced Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating potential drug targets. mskcc.orgsnv63.runih.govchemicalprobes.org The quinazolinone scaffold has been extensively utilized in the design and synthesis of such probes due to its ability to interact with various biological targets. nih.govnih.gov While specific examples detailing the use of this compound for the synthesis of a wide range of chemical probes are limited, the general utility of the quinazolinone core in this area is well-established.

The synthesis of the aforementioned verubulin analog from 4-chloro-8-iodoquinazoline serves as a prime example of generating a targeted chemical probe. beilstein-journals.org Verubulin itself is a tubulin polymerization inhibitor, and its iodo-substituted analog can be used to study the structure-activity relationships of this class of compounds. The iodine atom can also serve as a handle for the introduction of reporter groups, such as fluorophores or affinity tags, to create more sophisticated probes for target identification and imaging studies.

Furthermore, the general class of quinazolinones has been explored for the development of inhibitors for various enzymes, including kinases. The ability to functionalize the quinazolinone core at multiple positions allows for the fine-tuning of selectivity and potency, which are critical parameters for a high-quality chemical probe.

The table below outlines the potential applications of this compound in the development of chemical probes.

| Probe Type | Synthetic Strategy | Potential Biological Target |

| Enzyme Inhibitors | Substitution at C2 and/or C8 to explore binding pockets | Kinases, Polymerases, etc. |

| Affinity-Based Probes | Attachment of a reactive group or photoaffinity label | Target identification and validation |

| Fluorescent Probes | Conjugation of a fluorophore via the iodo or chloro position | Cellular imaging and localization studies |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of a successful synthesis by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the synthesized compound. This technique is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, in the characterization of various quinazolinone derivatives, HRMS provides the exact mass, which is then compared to the calculated mass of the expected product. A close correlation between the experimental and calculated mass, typically within a few parts per million (ppm), strongly supports the proposed molecular formula. This level of precision is critical for validating the identity of novel 2-Chloro-8-iodoquinazolin-4(3H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations between different nuclei, allowing for the unambiguous assignment of the chemical structure.

1H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the relative number of protons, and the coupling patterns (multiplicity) delineate the neighboring protons. For derivatives of this compound, 1H NMR is used to confirm the substitution pattern on the quinazolinone core and any appended functionalities. For example, in the characterization of 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one, the aromatic protons appear as distinct multiplets, while the methyl group at the C2 position shows a characteristic singlet. orientjchem.org

13C NMR: This technique probes the carbon backbone of the molecule. The chemical shift of each carbon signal provides information about its hybridization and electronic environment. For quinazolinone derivatives, the 13C NMR spectrum is essential for identifying the carbonyl carbon of the quinazolinone ring, which typically appears at a downfield chemical shift, as well as the carbons bearing the chloro and iodo substituents. orientjchem.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

COSY experiments identify proton-proton couplings, helping to trace out spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework, especially for complex derivatives.

Solid-State NMR (ssNMR): While less common for routine characterization, ssNMR can provide valuable information about the structure and dynamics of these compounds in the solid state, which can be different from their solution-state conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups:

C=O (carbonyl) stretch: The amide carbonyl group of the quinazolinone ring typically shows a strong absorption band in the region of 1680-1640 cm-1. For example, the C=O stretch in 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives is observed around 1688 cm-1. orientjchem.org

N-H stretch: For the parent compound and derivatives with a proton at the N3 position, a characteristic N-H stretching vibration is observed in the region of 3400-3200 cm-1.

C-Cl and C-I stretches: The vibrations for these bonds appear in the fingerprint region of the IR spectrum and can provide evidence for their presence.

Aromatic C-H and C=C stretches: These absorptions confirm the presence of the aromatic quinazoline (B50416) ring system.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazolinone derivatives has been an area of intense research, with numerous methods being developed. ujpronline.com However, the focus is increasingly shifting towards sustainable and environmentally benign approaches. researchgate.netresearchgate.net Future research on the synthesis of 2-Chloro-8-iodoquinazolin-4(3H)-one could explore several innovative strategies.

One promising direction is the development of multicomponent reactions (MCRs) . MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step. frontiersin.orgbohrium.com A hypothetical MCR for the synthesis of this compound could involve the reaction of 2-amino-3-iodobenzoic acid, a suitable chlorine source, and a one-carbon synthon. The use of a magnetically recoverable palladium catalyst could further enhance the sustainability of such a process by allowing for easy separation and reuse of the catalyst. frontiersin.orgbohrium.com

Another area of interest is the use of green solvents and catalysts . researchgate.netresearchgate.net For instance, employing glycerol (B35011) as a biodegradable and non-toxic solvent could significantly reduce the environmental impact of the synthesis. researchgate.net Furthermore, catalyst-free methods, such as those utilizing hydrogen peroxide as a green oxidant, are also being explored for quinazolinone synthesis and could be adapted for this specific compound. acs.org Microwave-assisted synthesis is another technique that could lead to shorter reaction times and improved yields. ujpronline.com

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. frontiersin.org | High atom economy, reduced waste, operational simplicity. frontiersin.orgbohrium.com |

| Green Solvents | Use of environmentally benign solvents like glycerol or water. researchgate.net | Reduced toxicity and environmental impact. researchgate.net |

| Sustainable Catalysts | Employment of recyclable catalysts, such as magnetic nanoparticles. frontiersin.orgbohrium.com | Catalyst reuse, cost-effectiveness. frontiersin.org |

| Catalyst-Free Methods | Reactions promoted by green oxidants like H2O2. acs.org | Avoidance of heavy metal catalysts. acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. ujpronline.com | Shorter reaction times, potentially higher yields. ujpronline.com |

Exploration of Untapped Reactivity Profiles for Enhanced Functionalization

The chloro and iodo substituents on the quinazolinone core of this compound offer distinct reactivity profiles that can be exploited for further functionalization. The chloro group at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution. The iodo group at the 8-position is well-suited for various cross-coupling reactions.

Future research could focus on systematically exploring these reactivities. For example, the chloro group could be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of 2-substituted-8-iodoquinazolin-4(3H)-ones. nih.gov This would allow for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.

The iodo group at the 8-position is a prime handle for palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.org These reactions would enable the introduction of aryl, alkynyl, and amino groups, respectively, at this position. The ability to selectively functionalize both the 2- and 8-positions would provide access to a vast chemical space of novel quinazolinone derivatives with diverse substitution patterns. The influence of substituents at the 8-position on the reactivity of the quinazolinone ring has been noted in other systems. researchgate.net

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. researchgate.netacs.org In the context of this compound, computational methods can be employed to predict its properties and guide the design of new derivatives with desired activities.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. For example, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack, thus guiding synthetic efforts. Molecular electrostatic potential (MEP) maps can further help in identifying the nucleophilic and electrophilic sites.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. rjsocmed.com Given that quinazolinone scaffolds are known to interact with a wide range of proteins, including kinases and polymerases, this approach could accelerate the discovery of new drug candidates. researchgate.netacs.org In silico ADME (absorption, distribution, metabolism, and excretion) studies can also be performed to predict the drug-like properties of newly designed compounds. rjsocmed.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Optimized geometry, charge distribution, frontier molecular orbitals. |

| Molecular Docking | Prediction of protein-ligand interactions. rjsocmed.com | Binding affinity, binding mode, identification of key interactions. rjsocmed.com |

| In Silico ADME Prediction | Evaluation of drug-like properties. rjsocmed.com | Absorption, distribution, metabolism, excretion profiles. rjsocmed.com |

Design and Synthesis of New Chemical Tools and Probes for Mechanistic Studies

The unique structural features of this compound make it an attractive starting point for the design and synthesis of chemical tools and probes to investigate biological processes. For example, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, at either the 2- or 8-position, it would be possible to create probes for target identification and validation.

The development of photoaffinity labels based on the this compound scaffold could be a particularly fruitful area of research. These probes, upon photoactivation, can form a covalent bond with their target protein, allowing for its identification and characterization.

Furthermore, the quinazolinone core itself can serve as a scaffold for the development of Positron Emission Tomography (PET) probes . nih.gov By incorporating a positron-emitting radionuclide, such as fluorine-18, it may be possible to develop imaging agents for diseases where the target of the quinazolinone is overexpressed, such as in certain cancers. nih.gov The development of such probes would be invaluable for understanding the mechanism of action of quinazolinone-based drugs and for non-invasive imaging in preclinical and clinical settings.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Chloro-8-iodoquinazolin-4(3H)-one be optimized to improve yield and purity?

- Methodology : Synthesis optimization involves solvent selection (e.g., DMSO or ethanol for reaction kinetics control), temperature modulation (e.g., microwave-assisted heating for faster reactions), and stepwise monitoring via thin-layer chromatography (TLC). For example, microwave irradiation (280 W, 4 min) achieved a 97% yield in similar quinazolinone derivatives . Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures is recommended to isolate the target compound .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology : Use a combination of <sup>1</sup>H/</sup><sup>13</sup>C NMR to verify substituent positions (e.g., chlorine and iodine atoms) and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks). Infrared spectroscopy (IR) identifies functional groups like the carbonyl (C=O) stretch at ~1680 cm<sup>-1</sup> . X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for iodinated quinazolinones with dihedral angles >85° between aromatic rings .

Q. How can reaction by-products during synthesis be minimized or characterized?

- Methodology : Control reaction stoichiometry (e.g., excess iodine source for substitution reactions) and monitor intermediates via TLC. By-products like desmethyl derivatives (common in heterocyclic syntheses) can be isolated using preparative HPLC and characterized via <sup>1</sup>H NMR and HRMS . Adjusting pH during workup (e.g., neutralization with NaHCO3) reduces unwanted side reactions .

Advanced Research Questions

Q. How does the iodine substituent at position 8 influence the biological activity of this compound compared to halogen variants?

- Methodology : Compare bioactivity (e.g., cytotoxicity, enzyme inhibition) of iodine-substituted derivatives with chloro/fluoro analogues. For example, iodinated quinazolinones exhibit enhanced lipophilicity, improving membrane permeability in cytotoxicity assays (IC50 values in µM range). Structural analogs with iodine showed 2–3× higher activity against cancer cell lines than chlorine variants . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, highlighting iodine’s role in hydrophobic binding pockets .

Q. What strategies are effective for introducing functional groups (e.g., triazoles, thiols) to the quinazolinone core?

- Methodology : Use click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to attach triazole moieties to the quinazolinone scaffold. For thiolation, employ nucleophilic substitution with thiourea under reflux conditions. For example, 2-thioxo derivatives were synthesized using CS2 in basic media, achieving >75% yields . Post-functionalization via alkylation (e.g., chloroethyl acetate) introduces ester groups for prodrug development .

Q. How can molecular conformation (e.g., dihedral angles, hydrogen bonding) affect the compound’s pharmacological properties?

- Methodology : Analyze X-ray crystallography data to determine dihedral angles between the quinazolinone core and substituents. For example, a near-perpendicular angle (88.81°) between the quinazolinone and phenyl rings in analogs enhances steric stability, correlating with prolonged receptor binding . Hydrogen bonding networks (e.g., C–H⋯N/O interactions) improve solubility and crystallinity, as shown in analogs with intermolecular bonds (D⋯A distances ~3.1–3.3 Å) .

Q. What computational methods predict the stability and reactivity of this compound in biological systems?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to evaluate electron distribution and reactive sites. Molecular dynamics (MD) simulations assess solvation effects and protein-ligand stability. For example, iodine’s polarizability enhances van der Waals interactions in lipid membranes, predicted via MD .

Methodological Considerations

- Contradictions in Data : Variability in biological activity across halogen-substituted analogs (e.g., iodine vs. chlorine) may arise from differences in assay conditions or cell lines. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Advanced Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with solid-state NMR to resolve polymorphism issues in crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.